

A Technical Guide to the Preliminary Pharmacokinetic Profiling of Odevixibat

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Compound of Interest

Compound Name: Odevixibat-13C6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of Odevixibat, an ileal bile acid transporter (IBAT) inhibitor. The information is curated for professionals in drug development and research, presenting key data in a structured format with detailed experimental context and visual representations of its mechanism of action. While this guide focuses on Odevixibat, the principles and methodologies are broadly applicable to the study of similar compounds, including isotopically labeled versions like **Odevixibat-13C6** which are instrumental in detailed metabolic studies.

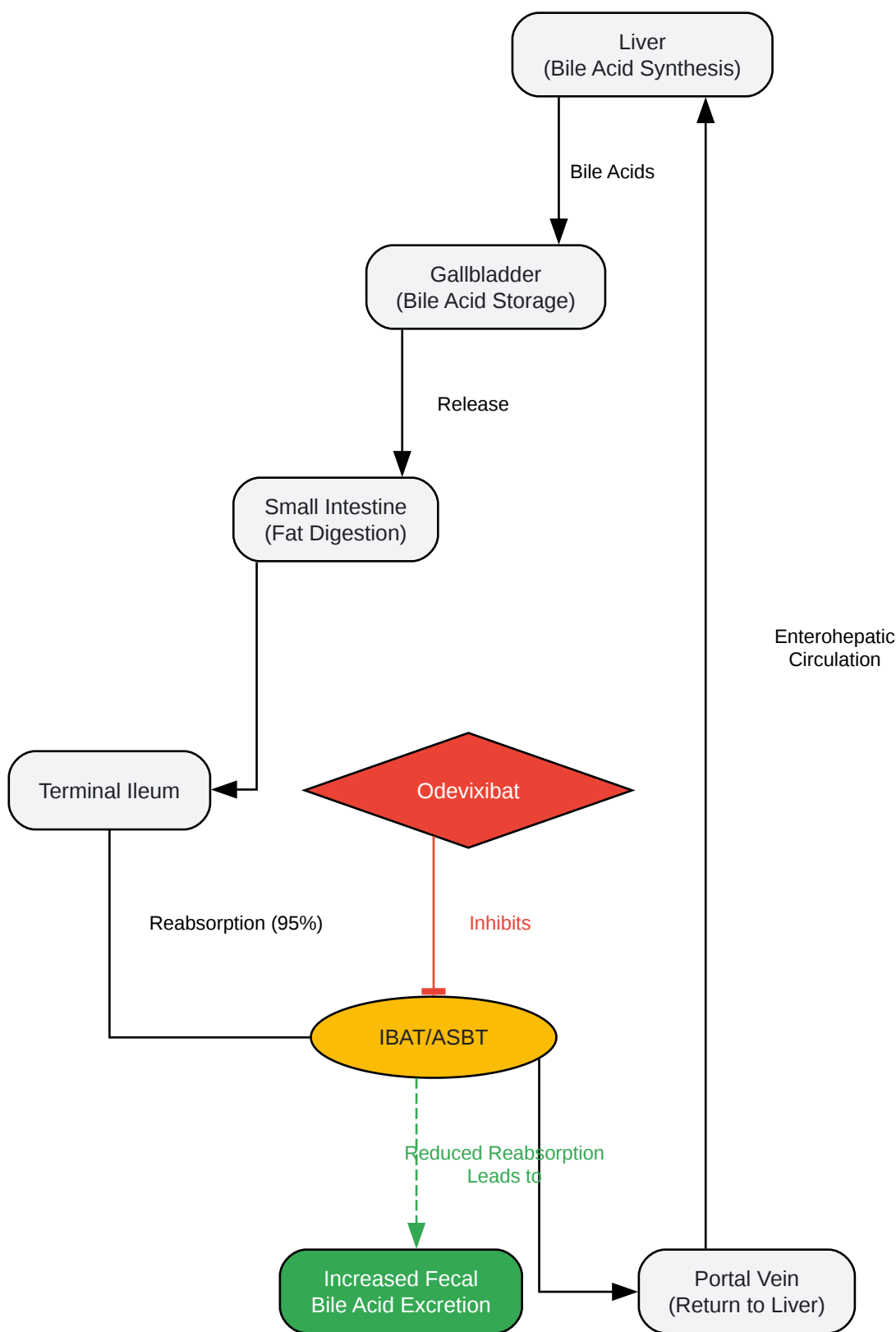
Introduction to Odevixibat

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT). [1][2][3] By acting locally in the distal ileum, it blocks the reabsorption of bile acids, thereby increasing their fecal excretion. [2][3][4] This mechanism of action leads to a reduction in the total bile acid pool, which is particularly beneficial in cholestatic liver diseases where the accumulation of bile acids is a key driver of pathology and symptoms like pruritus. [4] Odevixibat is approved for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC). [1][5][6]

Mechanism of Action: Signaling Pathway

Odevixibat's primary pharmacological effect is the inhibition of the enterohepatic circulation of bile acids. This is achieved by blocking the IBAT, also known as the apical sodium-dependent

bile acid transporter (ASBT), in the terminal ileum.[4] This interruption of bile acid reabsorption leads to a decrease in serum bile acid levels.[2]



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Caption: Odevixibat's Mechanism of Action on Enterohepatic Circulation.

Pharmacokinetic Profile

Odevixibat exhibits minimal systemic absorption following oral administration, acting primarily locally in the gut.^{[2][3][7]}

Table 1: Summary of Odevixibat Pharmacokinetic Parameters

Parameter	Value	Population	Notes
Absorption			
Plasma Concentration	0.06 - 0.72 ng/mL	Pediatric patients (6 months - 17 years) with PFIC	Following doses of 40 or 120 µg/kg once daily.[1][6]
C _{max}	0.47 ng/mL	Healthy Adults	Following a single 7.2 mg dose.[1][5]
T _{max}	1 - 5 hours	Healthy Adults	Following a single 7.2 mg dose.[1][7]
AUC (0-24h)	2.19 h*ng/mL	Healthy Adults	Following a single 7.2 mg dose.[1][5]
Effect of Food	C _{max} and AUC decreased by 72% and 62% respectively	Healthy Adults	With a high-fat meal, though not considered clinically significant.
Distribution			
Protein Binding	>99%	In vitro	[1][6]
Metabolism			
Primary Pathway	Mono-hydroxylation	In vitro	[1][6]
Elimination			
Half-life (t _{1/2})	2.36 hours	Healthy Adults	Following a single 7.2 mg oral dose.[1][5][6]
Excretion	~97% unchanged in feces; <0.002% in urine	Healthy Adults	Following a single radiolabeled dose.[1][5][6]
Accumulation	None observed	General	With once-daily dosing.[1][2][3]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Odevixibat are primarily documented within the context of its clinical trial programs. Below is a generalized workflow representative of the methodologies employed in these studies.

4.1. Clinical Trial Design for Pharmacokinetic Assessment

The pharmacokinetic parameters of Odevixibat were primarily characterized in Phase 1 studies with healthy adult volunteers and further confirmed in Phase 3 studies in the target pediatric population with PFIC.

- PEDFIC 1 (NCT03566238): A Phase 3, double-blind, randomized, placebo-controlled study in children with PFIC types 1 or 2.[8][9][10] Patients were randomized to receive placebo, Odevixibat 40 µg/kg/day, or Odevixibat 120 µg/kg/day.[8][10]
- PEDFIC 2 (NCT03659916): An open-label extension study to evaluate the long-term safety and efficacy of Odevixibat.[9][11]



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Caption: Generalized Workflow for Odevixibat Clinical Pharmacokinetic Studies.

4.2. Bioanalytical Method

While specific details of the bioanalytical methods are proprietary, the quantification of Odevixibat in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal

standard, such as **Odevixibat-13C6**, is standard practice in such assays to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

Dosing and Administration

The recommended starting dosage of Odevixibat is 40 µg/kg once daily, administered in the morning with a meal.[6][12] The dosage can be increased in increments of 40 µg/kg up to a maximum of 120 µg/kg once daily if there is no clinical improvement in pruritus after three months. The total daily dose should not exceed 6 mg.[6]

Conclusion

The preliminary pharmacokinetic profile of Odevixibat is characterized by minimal systemic absorption and local action within the gastrointestinal tract. Its low systemic exposure contributes to a favorable safety profile. The pharmacokinetic parameters have been established through rigorous clinical trials, providing a solid foundation for its therapeutic use in patients with PFIC. The use of isotopically labeled compounds like **Odevixibat-13C6** is crucial for definitive bioanalytical quantification and for conducting detailed mass balance and metabolism studies to fully elucidate the drug's disposition.

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